molecular formula C17H15N3O2S B2521096 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide CAS No. 2034341-40-5

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide

Cat. No. B2521096
CAS RN: 2034341-40-5
M. Wt: 325.39
InChI Key: OYLMVHGXJFWTPC-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, also known as FMPN, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FMPN has been shown to have a high affinity for certain protein targets, making it a promising tool for studying various biological processes.

Scientific Research Applications

Chemical Structure and Spectroscopic Properties

The compound N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide is closely related to nicotinamide and its derivatives, which have been studied extensively in various scientific research contexts. Research on related compounds, such as 2-methylthionicotinate Co(II) complexes, demonstrates the importance of these molecules in understanding crystal structure, spectroscopic, and magnetic properties. These studies provide foundational knowledge for further exploration of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, particularly in its potential applications in materials science and coordination chemistry. Complexation with metals, as shown by Segl′a et al. (2008), can elevate biological activities and offers insights into the design of new materials with specific magnetic and structural characteristics Segl′a et al., 2008.

Antimicrobial and Antiprotozoal Activity

Compounds structurally similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide have shown significant antimicrobial and antiprotozoal activities. For instance, derivatives of nicotinamide have been synthesized and evaluated for their corrosion inhibition effects, and by extension, their potential antimicrobial properties against various strains of bacteria and filamentous fungi. These studies suggest that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide could also be researched for its antimicrobial properties, particularly in the context of combating microbial resistance to traditional antibiotics Chakravarthy et al., 2014.

Role in Metabolic Pathways

Research on nicotinamide and its derivatives, including compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide, highlights their significance in understanding and influencing metabolic pathways. Studies on nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the N-methylation of nicotinamide, underline the potential of these compounds in modulating metabolic activities. NNMT's involvement in various human diseases, including cancers and metabolic disorders, indicates that compounds like N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(methylthio)nicotinamide could have therapeutic applications by affecting the enzyme's activity Babault et al., 2018.

Mechanism of Action

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23-17-13(4-2-7-19-17)16(21)20-11-12-6-8-18-14(10-12)15-5-3-9-22-15/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLMVHGXJFWTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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